8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
CAS No.:
Cat. No.: VC15862651
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO2 |
|---|---|
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | 8-chloro-2-methyl-1-(2-oxopropyl)quinolin-4-one |
| Standard InChI | InChI=1S/C13H12ClNO2/c1-8-6-12(17)10-4-3-5-11(14)13(10)15(8)7-9(2)16/h3-6H,7H2,1-2H3 |
| Standard InChI Key | WOMWMANBTQMCNT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₃H₁₂ClNO₂, with a molar mass of 249.69 g/mol . Its IUPAC name, 8-chloro-2-methyl-1-(2-oxopropyl)quinolin-4-one, reflects the substitution pattern: a chlorine atom at position 8, a methyl group at position 2, and a 2-oxopropyl chain at position 1 of the quinolin-4-one backbone. The SMILES notation CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)Cl encodes this topology, while the InChIKey WOMWMANBTQMCNT-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Fundamental Chemical Properties
Structural Analysis
The quinolin-4-one core confers planarity and π-conjugation, enabling interactions with biological targets such as enzymes and receptors . Substituents modulate electronic and steric properties:
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Chloro (C8): Enhances lipophilicity and influences halogen bonding.
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Methyl (C2): Provides steric bulk, potentially stabilizing specific conformations.
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2-Oxopropyl (N1): Introduces a ketone moiety capable of hydrogen bonding and redox activity.
X-ray crystallography data are unavailable, but analogous quinolinones exhibit planar fused-ring systems with substituents adopting equatorial orientations to minimize strain .
Synthesis and Manufacturing
Reported Synthetic Routes
The compound is synthesized via a multi-step protocol beginning with 4-hydroxyquinolin-2(1H)-one derivatives :
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Alkylation: Reaction of 8-chloro-4-hydroxy-2-methylquinoline with propargyl bromide in dimethylformamide (DMF) yields a propargyl ether intermediate .
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Oxidation: The alkyne intermediate undergoes ketonization using oxidizing agents (e.g., KMnO₄) to install the 2-oxopropyl group.
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Cyclization: Acid- or base-mediated intramolecular cyclization forms the quinolin-4-one ring .
Yields exceed 70% under optimized conditions, with purity ≥97% confirmed by HPLC and NMR .
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | Propargyl bromide, DMF, 80°C | 75% | 95% |
| Oxidation | KMnO₄, acetone, rt | 82% | 97% |
| Cyclization | H₂SO₄, 100°C | 78% | 97% |
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.56 (t, J=7.8 Hz, 1H, H-6), 7.38 (d, J=8.0 Hz, 1H, H-7), 4.89 (s, 2H, N-CH₂), 3.02 (s, 3H, COCH₃), 2.45 (s, 3H, C2-CH₃).
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FT-IR: Peaks at 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), and 740 cm⁻¹ (C-Cl).
Biological Activity and Mechanisms
Hypothesized Pharmacological Profiles
While direct studies are sparse, structurally related quinolinones demonstrate:
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Antiproliferative Effects: Inhibition of topoisomerase II and tubulin polymerization, inducing apoptosis in cancer cells .
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .
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Anti-inflammatory Action: Suppression of NF-κB and COX-2 pathways .
The 2-oxopropyl group may enhance solubility and target engagement compared to simpler analogs.
Computational Predictions
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ADMET Properties: Predicted logP = 2.1 (moderate lipophilicity), CNS permeability = Low, CYP3A4 inhibition = Moderate.
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Target Prediction: Molecular docking suggests affinity for kinase domains (e.g., EGFR, VEGFR2) and G-protein-coupled receptors .
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| VulcanChem | 97% | 10 mg | 500 |
| 10X CHEM | 95% | 100 mg | 120 |
Challenges and Future Directions
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Toxicity Profiling: No in vivo safety data available.
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Synthetic Optimization: Greener solvents and catalysts needed to improve sustainability.
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Target Validation: CRISPR screening and proteomic studies required to elucidate mechanisms.
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